molecular formula C12H14F2O3 B12650459 Ethyl 4-(2,5-difluoro-phenoxy)butanoate

Ethyl 4-(2,5-difluoro-phenoxy)butanoate

Cat. No.: B12650459
M. Wt: 244.23 g/mol
InChI Key: SSBQCXCNNZLXTG-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-difluoro-phenoxy)butanoate is an organofluorine ester characterized by a phenoxy group substituted with fluorine atoms at the 2- and 5-positions, linked to a butanoate chain via an ether bond. Its molecular formula is C₁₂H₁₄F₂O₃, with a calculated molecular weight of 244.23 g/mol. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine, which enhance metabolic stability and bioavailability.

Properties

Molecular Formula

C12H14F2O3

Molecular Weight

244.23 g/mol

IUPAC Name

ethyl 4-(2,5-difluorophenoxy)butanoate

InChI

InChI=1S/C12H14F2O3/c1-2-16-12(15)4-3-7-17-11-8-9(13)5-6-10(11)14/h5-6,8H,2-4,7H2,1H3

InChI Key

SSBQCXCNNZLXTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=C(C=CC(=C1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,5-difluoro-phenoxy)butanoate typically involves the esterification of 4-(2,5-difluorophenoxy)butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-difluoro-phenoxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: 4-(2,5-Difluorophenoxy)butanoic acid.

    Reduction: 4-(2,5-Difluorophenoxy)butanol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2,5-difluoro-phenoxy)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-(2,5-difluoro-phenoxy)butanoate exerts its effects involves interactions with specific molecular targets. The phenoxy group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways, making the compound useful in research applications.

Comparison with Similar Compounds

Ethyl 4-(2,5-Dichloro-phenoxy)butanoate

Key Differences :

  • Substituents : Replacing fluorine with chlorine at the 2- and 5-positions increases steric bulk and reduces electronegativity. Chlorine’s larger atomic radius (0.99 Å vs. 0.64 Å for fluorine) may hinder molecular interactions in biological systems.
  • Physicochemical Properties :
    • Molecular formula: C₁₂H₁₄Cl₂O₃ ; molecular weight: 277.15 g/mol (vs. 244.23 g/mol for the difluoro compound).
    • Higher lipophilicity (predicted XLogP3 ≈ 3.5–4.0) due to chlorine’s greater hydrophobic character compared to fluorine.

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Key Differences :

  • Functional Groups : The addition of a ketone group at the 3-position introduces a reactive site for nucleophilic additions or reductions.
  • Substituents : The phenyl ring has three fluorine atoms (2-, 4-, and 5-positions), increasing electron-withdrawing effects compared to the difluoro compound.
  • Physicochemical Properties :
    • Molecular formula: C₁₂H₁₁F₃O₃ ; molecular weight: 260.21 g/mol .
    • XLogP3: 2.2 (indicating moderate lipophilicity).
    • Hydrogen bond acceptors: 6 (vs. 4 in the difluoro compound), enhancing solubility in polar solvents.
    • Topological polar surface area: 43.4 Ų (vs. ~35–38 Ų for the difluoro compound), suggesting reduced membrane permeability .

Data Tables and Research Findings

Table 1. Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) XLogP3* H-Bond Acceptors Polar Surface Area (Ų)
Ethyl 4-(2,5-difluoro-phenoxy)butanoate C₁₂H₁₄F₂O₃ 244.23 ~2.0 4 ~35–38
Ethyl 4-(2,5-dichloro-phenoxy)butanoate C₁₂H₁₄Cl₂O₃ 277.15 ~3.8 4 ~35–38
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate C₁₂H₁₁F₃O₃ 260.21 2.2 6 43.4

*XLogP3 values for the difluoro and dichloro compounds are estimated based on structural analogs.

Research Insights:

Fluorine vs. Chlorine Effects : Fluorinated analogs generally exhibit superior metabolic stability and oral bioavailability compared to chlorinated derivatives, making them preferable in drug design .

Ketone Functionalization: The ketone in ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate enables downstream synthetic modifications (e.g., reduction to alcohols), but its higher polar surface area may limit blood-brain barrier penetration .

Supplier Availability: Ethyl 4-(2,5-dichloro-phenoxy)butanoate and ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate are niche compounds, each listed with only one supplier, suggesting specialized applications in research or intermediates .

Biological Activity

Ethyl 4-(2,5-difluoro-phenoxy)butanoate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by an ethyl ester group and a difluorophenoxy moiety. Its molecular formula is C12H12F2O3C_{12}H_{12}F_2O_3, with a molecular weight of approximately 246.22 g/mol. The presence of fluorine atoms on the aromatic ring is significant as it can influence the compound's chemical reactivity and biological activity.

The biological activity of this compound is attributed to its interactions with various biomolecules. The difluorophenoxy group allows for specific π-π interactions with aromatic residues in proteins, which may modulate enzyme activity or influence metabolic pathways. Preliminary studies suggest that this compound could act as an inhibitor or modulator of key enzymes involved in various biochemical pathways, potentially leading to therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as an antibacterial agent. The exact mechanism remains to be fully elucidated, but it is believed to involve disruption of bacterial cell wall synthesis or function.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in cell cultures, indicating its potential utility in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibitory effects on Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduction in cytokine levels in vitro
Enzyme ModulationPotential inhibition of key metabolic enzymes

Case Study: Antimicrobial Efficacy

A study conducted by researchers aimed at evaluating the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The study concluded that this compound could serve as a lead for developing new antibacterial agents.

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